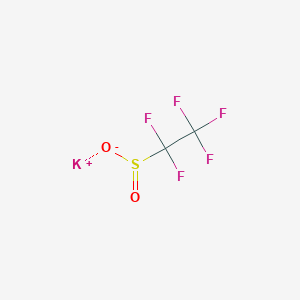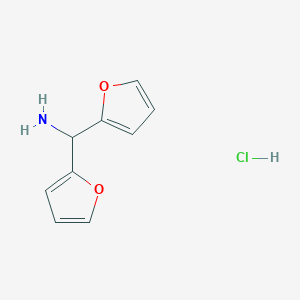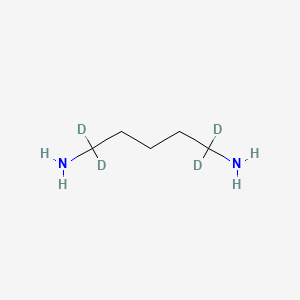
Potassium 1,1,2,2,2-pentafluoroethanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 1,1,2,2,2-pentafluoroethanesulfinate is a chemical compound with the molecular formula C2F5O2S.K . It has a molecular weight of 222.18 . The compound is available from various suppliers, including Manchester Organics .
Molecular Structure Analysis
The InChI code for Potassium 1,1,2,2,2-pentafluoroethanesulfinate is 1S/C2HF5O2S.K/c3-1(4,5)2(6,7)10(8)9;/h(H,8,9);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Potassium 1,1,2,2,2-pentafluoroethanesulfinate has a molecular weight of 222.18 . . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Transformation
Potassium 1,1,2,2,2-pentafluoroethanesulfinate is a chemical compound with significant implications in synthetic organic chemistry. It is involved in various synthesis and transformation processes, such as the synthesis of allyl sulfones from potassium allyltrifluoroborates, where potassium allyltrifluoroborates undergo a bora-ene reaction with sulfur dioxide absent Lewis acid catalysts. This process yields sulfinyloxy-trifluoroborates, which subsequently undergo alkylation with electrophiles to produce sulfones with up to 91% yield. Benzyl halides and haloacetic acid derivatives can be used as alkylation reagents, while the Sanger reagent undergoes a SNAr reaction with sulfinyloxy-trifluoroborates to produce the corresponding 2,4-dinitrophenylsulfone (Stikute, Lugiņina, & Turks, 2017).
Electrochemical Applications
Potassium 1,1,2,2,2-pentafluoroethanesulfinate also finds applications in the development of novel battery technologies. For instance, potassium-sulfur (K-S) batteries are emerging as a promising alternative to lithium-ion batteries for large-scale energy storage applications due to their high capacity and cost-effectiveness. Research has demonstrated room-temperature K-S batteries utilizing microporous carbon-confined small-molecule sulfur composite cathodes. These cathodes, through the synergistic effects of strong confinement by the microporous carbon matrix and the small-molecule sulfur structure, effectively eliminate the formation of soluble polysulfides, ensuring a reversible capacity and high retention after multiple cycles (Xiong et al., 2019).
Mechanistic and Theoretical Studies
Potassium 1,1,2,2,2-pentafluoroethanesulfinate is also involved in mechanistic and theoretical studies aimed at understanding and improving chemical reactions. For example, reactions of 1-(difluoromethanesulfinyl)pentafluorobenzene with various nucleophiles have been explored. These reactions result in the substitution of a fluorine atom, and in certain cases, treatment with sodium hydroxide leads to the cleavage of the Carom-S bond, showcasing the compound's utility in studying reaction mechanisms and developing new synthetic methodologies (Koshcheev et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
potassium;1,1,2,2,2-pentafluoroethanesulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF5O2S.K/c3-1(4,5)2(6,7)10(8)9;/h(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVCCPSSXYITPY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)[O-])(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5KO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433425.png)







![Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate](/img/structure/B1433439.png)
![5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1433440.png)

![[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433445.png)

